molecular formula C10H10N2 B080878 2-Methyl-4-phenyl-1H-imidazole CAS No. 13739-48-5

2-Methyl-4-phenyl-1H-imidazole

Cat. No. B080878
CAS RN: 13739-48-5
M. Wt: 158.2 g/mol
InChI Key: PHMIILSQQVFWKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-phenyl-1H-imidazoles can be accomplished through various chemical routes, including the condensation of aldehydes with amidines or the reaction of diketones with ammonia and primary amines. A specific example includes the synthesis described by Heeres and van Cutsem (1981), where 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles are synthesized starting from phenylacetyl bromides, showcasing the compound's antimycotic properties (Heeres & van Cutsem, 1981).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenyl-1H-imidazole derivatives has been explored through X-ray crystallography, revealing how substituent groups on the aryl ring affect the acid-base properties of the imidazole nucleus. This alteration in properties influences the strength of intermolecular N-H...N interactions and, consequently, the compound's crystal structure and antifungal activity. Macías et al. (2018) provided insights into the effects of substituents on three 4-aryl-2-methyl-1H-imidazoles (Macías et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-Methyl-4-phenyl-1H-imidazole includes participation in various organic reactions, such as N-alkylation, acylation, and nitration, showcasing its versatility in synthesizing diverse chemical entities. The electrophilic substitution reactions of these compounds have been studied, indicating their potential in creating a wide range of derivatives with varying chemical functionalities (Vlasova, Aleksandrov, & El’chaninov, 2010).

Scientific Research Applications

Corrosion Inhibition

2-Methyl-4-phenyl-1H-imidazole derivatives have been extensively studied for their potential as corrosion inhibitors in various environments. For instance, an imidazoline derivative, closely related to 2-Methyl-4-phenyl-1H-imidazole, demonstrated significant inhibition efficiency for P110 carbon steel in a hydrochloric acid environment. This efficiency was attributed to the compound's ability to adhere to the metal surface, forming a protective layer that reduces corrosion. The compound was found to behave as a mixed-type inhibitor, following the Langmuir adsorption isotherm model, as evidenced by various analytical techniques including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) (Zhang et al., 2015).

Antifungal Activity

The structural analysis of different 2-methyl-4-phenyl-1H-imidazole derivatives revealed a correlation between the electron-donating/withdrawing nature of substituent groups and the compound's antifungal efficacy. Certain derivatives showed significant activity against C. neoformans, suggesting that the strength of intermolecular N-H...N interactions influenced by the substituents plays a crucial role in determining the antifungal potential of these compounds. This insight can guide the design of more effective antifungal agents based on the 2-methyl-4-phenyl-1H-imidazole scaffold (Macías et al., 2018).

Catalytic Properties

2-Methyl-4-phenyl-1H-imidazole derivatives have also been investigated for their catalytic properties, particularly in the hydrolysis of phosphodiester bonds. A study involving two imidazole groups demonstrated their synergistic effect in catalyzing the hydrolysis of a specific phosphodiester compound, offering a simple model for the action mechanism of the phospholipase D superfamily. This research contributes to our understanding of enzymatic processes and the potential for designing biomimetic catalysts based on imidazole structures (Orth et al., 2010).

Future Directions

Imidazole derivatives continue to be a focus of research due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis of new imidazole derivatives, their potential biological activities, and their applications in various fields .

properties

IUPAC Name

2-methyl-5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMIILSQQVFWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344047
Record name 2-Methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenyl-1H-imidazole

CAS RN

13739-48-5
Record name 2-Methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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